4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Overview
Description
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is an organic compound with the molecular formula C14H23N3O It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group and connected to the aniline moiety via a propoxy linker
Mechanism of Action
Target of Action
The primary targets of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline are currently unknown . The compound’s structure suggests it may interact with proteins or receptors that have affinity for piperazine derivatives .
Mode of Action
Without knowledge of its biological targets, it is challenging to speculate on the exact mode of action of this compound. Based on its structural similarity to other piperazine derivatives, it may bind to its target proteins and modulate their activity .
Biochemical Analysis
Biochemical Properties
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can lead to enzyme inhibition or activation, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in colon cancer cells, the compound has been shown to inactivate the NF-κB pathway, thereby reducing the antiapoptotic function of NF-κB and inhibiting cancer cell growth . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. The compound’s interaction with oxidoreductase enzymes, for instance, is stabilized by hydrophobic interactions . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the following steps:
Starting Materials: Aniline, 4-methylpiperazine, and 1-bromo-3-chloropropane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBCCMXMDLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622628 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220822-26-4 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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